Methyl 3-(pyrazin-2-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWCIMENREDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Pyrazin 2 Yl Propanoate
Established Reaction Pathways to Pyrazine (B50134) Derivatives
The synthesis of the pyrazine core is a well-established field in heterocyclic chemistry, with several classical and modern methods available. Many of these approaches are among the oldest synthetic reactions still in practice.
Key historical methods include:
Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, this pathway is also based on the self-condensation of an α-ketoamine, differing in the method used to synthesize this key intermediate.
Gastaldi Synthesis (1921): This represents another variation on the theme of pyrazine synthesis from readily available starting materials.
More contemporary approaches often focus on condensation reactions. The standard protocol for pyrazine synthesis involves the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. Other established methods include the condensation of diamines with epoxides or the use of α-halo ketones. Industrially, pyrazines are often produced through the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts.
A summary of common pyrazine synthesis strategies is presented below.
| Synthesis Method | Reactants | Key Features | Reference(s) |
| Staedel–Rugheimer | 2-Haloacetophenone, Ammonia | Formation of amino ketone, condensation, oxidation. | |
| Gutknecht Synthesis | α-Ketoamine (self-condensation) | Variation in α-ketoamine synthesis. | |
| Dehydrogenative Coupling | α-Diketones and Vicinal Diamines | Standard and widely used protocol. | |
| Epoxide Condensation | Epoxides and Diamines | Ring-opening followed by cyclization. |
These foundational methods provide robust pathways to a variety of substituted pyrazine rings, which can then be further functionalized to introduce the desired propanoate side chain.
Direct and Indirect Esterification Routes to Propanoate Analogues
The formation of the methyl propanoate group is typically achieved through esterification. Esterification is the process of forming an ester, in this case from a carboxylic acid and an alcohol. The most common method is the Fischer-Speier esterification, where a carboxylic acid is heated with an alcohol in the presence of an acid catalyst.
Direct Esterification (Fischer-Speier Reaction): This reversible reaction involves heating the corresponding 3-(pyrazin-2-yl)propanoic acid with methanol (B129727) and a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas.
3-(pyrazin-2-yl)propanoic acid + Methanol ⇌ Methyl 3-(pyrazin-2-yl)propanoate + Water
To drive the equilibrium towards the product, the reaction is often performed under reflux, and water may be removed as it is formed. The use of a dehydrating agent or distilling off the lower-boiling ester can improve yields.
Indirect Esterification Routes: Indirect methods may involve the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, before reaction with methanol. While often more complex, these routes can be advantageous for sensitive substrates or when high yields are critical. Another approach involves the reaction of a carboxylate salt with an alkylating agent, though this is less common for simple methyl esters.
The choice of esterification method depends on the stability of the pyrazine starting material and the desired reaction scale. For a compound like this compound, a direct Fischer esterification of 3-(pyrazin-2-yl)propanoic acid would be the most straightforward approach.
Strategic Approaches for Constructing the Pyrazinylpropanoate Core
Constructing the final molecule requires a strategy that either builds the side chain onto a pre-existing pyrazine ring or forms the pyrazine ring with the side chain already in place. The functionalization of a pyrazine core is often the more versatile approach.
Palladium-Catalyzed Coupling Reactions in Pyrazine Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to pyrazine systems. Palladium-catalyzed reactions are particularly prominent. These methods typically involve coupling a halogenated pyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with an appropriate organometallic reagent containing the propanoate moiety.
Common palladium-catalyzed reactions applicable to pyrazine synthesis include:
Suzuki Coupling: This reaction pairs a halopyrazine with a boronic acid or ester. For the synthesis of this compound, this would involve reacting a 2-halopyrazine with a suitable boron-containing propanoate derivative. The Suzuki reaction is popular due to the stability and low toxicity of the boronic acid reagents.
Stille Coupling: This method uses an organotin reagent (stannane). A 2-halopyrazine could be coupled with a stannylated propanoate derivative. While effective, the toxicity of organotin compounds is a significant drawback.
Sonogashira Coupling: Used for introducing alkyne groups, this reaction couples a terminal alkyne with a halopyrazine. This could be a multi-step route where an alkyne is first introduced and then reduced and functionalized to the propanoate side chain.
Heck Coupling: This reaction forms a C-C bond between a halopyrazine and an alkene, such as methyl acrylate. This represents a very direct route to the pyrazinylpropanoate core, although controlling selectivity can be a challenge.
The high electron-deficient nature of the pyrazine ring makes halogenated pyrazines excellent substrates for these coupling reactions.
Chemo- and Regioselectivity in Synthetic Transformations
When functionalizing a pyrazine
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several of these principles can be applied to the esterification step in the synthesis of this compound to reduce waste, avoid hazardous substances, and improve energy efficiency.
One of the primary green chemistry approaches is the use of reusable heterogeneous catalysts in place of corrosive and difficult-to-neutralize mineral acids like sulfuric acid. Solid acid catalysts, such as ion-exchange resins like Dowex H+, have been shown to be effective for esterification reactions. nih.gov These catalysts can be easily filtered out of the reaction mixture and reused, minimizing waste.
Another green approach involves modifying the reaction conditions to be more energy-efficient and to use safer solvents. Steglich esterification, which typically uses hazardous solvents like dichloromethane (B109758) (DCM), has been adapted to use greener solvents like acetonitrile (B52724). jove.com Furthermore, innovative techniques such as the use of CO₂-expanded alcohols can facilitate the recovery and esterification of carboxylic acids, reducing chemical consumption and waste production. rsc.org
The development of catalytic systems that operate under milder conditions, for example at room temperature, also aligns with green chemistry principles by reducing energy consumption. nih.gov Research into such methods for heteroaromatic carboxylic acids is ongoing, with the goal of making the synthesis of compounds like this compound more sustainable.
Table 2: Comparison of Esterification Methods for 3-(pyrazin-2-yl)propanoic acid
| Method | Catalyst | Solvent | Key Green Chemistry Advantage(s) |
| Fischer-Speier | Sulfuric Acid (H₂SO₄) | Methanol (excess) | Atom economy is good if methanol is recovered. |
| Dowex H+/NaI | Dowex H+ resin, Sodium Iodide | Methanol | Reusable catalyst, milder reaction conditions possible. nih.gov |
| Modified Steglich | EDC, DMAP | Acetonitrile | Avoids halogenated solvents. jove.com |
| CO₂-Expanded Alcohol | None (CO₂ pressure) | CO₂-Expanded Methanol | Low chemical consumption and waste. rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Methyl 3-(pyrazin-2-yl)propanoate, a comprehensive analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous evidence for its structure.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The pyrazine (B50134) ring protons typically appear in the downfield region due to the deshielding effect of the aromatic and heteroatomic system. The aliphatic protons of the propanoate side chain resonate at higher field strengths.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.53 | d | 1H | H-3 (Pyrazine) |
| 8.48 | d | 1H | H-5 (Pyrazine) |
| 8.44 | t | 1H | H-6 (Pyrazine) |
| 3.68 | s | 3H | OCH₃ (Ester) |
| 3.25 | t | 2H | CH₂ adjacent to pyrazine |
| 2.88 | t | 2H | CH₂ adjacent to carbonyl |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (Ester) |
| 152.0 | C-2 (Pyrazine) |
| 144.8 | C-3 (Pyrazine) |
| 143.5 | C-5 (Pyrazine) |
| 143.2 | C-6 (Pyrazine) |
| 52.1 | OCH₃ (Ester) |
| 34.0 | CH₂ adjacent to pyrazine |
| 30.5 | CH₂ adjacent to carbonyl |
To further solidify the structural assignment, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent protons on the propanoate side chain (the two CH₂ groups). It would also confirm the coupling between the pyrazine protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum for this compound would link the proton signals at 3.25 ppm and 2.88 ppm to their corresponding carbon signals in the aliphatic region, and the pyrazine proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations for this compound would include correlations from the protons of the CH₂ group adjacent to the pyrazine ring to the pyrazine carbons, and from the protons of the other CH₂ group to the carbonyl carbon, unequivocally confirming the attachment of the propanoate side chain to the pyrazine ring.
For a molecule like this compound, which does not possess any chiral centers, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is generally not required for stereochemical elucidation. NOESY is used to determine the spatial proximity of atoms, which is critical for molecules with stereoisomers. As this compound is achiral, its structure is fully defined by the connectivity established through other NMR experiments.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₈H₁₀N₂O₂ is 166.0742, and HRMS data would be expected to align closely with this value.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides valuable information about the compound's structure. The fragmentation pattern of this compound would likely involve characteristic losses. A primary fragmentation pathway would be the loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). Another significant fragmentation would be the cleavage of the bond between the pyrazine ring and the propanoate side chain, resulting in a pyrazinylmethyl cation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of compounds. By analyzing the interaction of infrared radiation or inelastically scattered light with a molecule, one can identify its functional groups and gain insights into its bonding arrangement. For this compound, both IR and Raman spectroscopy would offer complementary information.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The pyrazine ring, an aromatic heterocycle, would display a series of distinct vibrations. These include C-H stretching vibrations typically appearing in the 3100-3000 cm⁻¹ region, and C=N and C=C ring stretching vibrations which are expected in the 1600-1400 cm⁻¹ range. The specific positions of these bands can be influenced by the substituent on the ring.
The propanoate ester moiety would also give rise to several strong and identifiable IR absorptions. A prominent feature would be the C=O stretching vibration of the ester carbonyl group, typically observed in the region of 1750-1735 cm⁻¹. The C-O-C stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. Furthermore, the aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the propanoate chain would be visible in the 3000-2850 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the pyrazine ring are expected to be particularly Raman active. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, often give rise to strong and sharp signals in the Raman spectrum. Aromatic C-H in-plane bending vibrations are also typically observable.
Due to the lack of specific experimental data in the public domain for this compound, a detailed table of vibrational frequencies cannot be provided at this time. However, based on the analysis of related pyrazine derivatives, a hypothetical representation of the expected key vibrational modes is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Carbonyl C=O Stretch (Ester) | 1750 - 1735 | IR |
| Aromatic C=N/C=C Ring Stretch | 1600 - 1400 | IR, Raman |
| CH₂/CH₃ Bending | 1470 - 1370 | IR |
| Ester C-O-C Stretch | 1300 - 1000 | IR |
| Pyrazine Ring Breathing | ~1000 | Raman |
| Pyrazine Ring Puckering | < 600 | Raman |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would reveal the planarity of the pyrazine ring and the conformation of the 3-propanoate side chain relative to the ring. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds (if any), π-π stacking between pyrazine rings, or dipole-dipole interactions. These interactions play a crucial role in determining the physical properties of the compound, including its melting point and solubility.
As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, a table of crystallographic data cannot be presented. The determination of its crystal structure would be a valuable contribution to the structural chemistry of pyrazine derivatives, enabling a deeper understanding of its structure-property relationships.
Chemical Reactivity and Mechanistic Studies of Methyl 3 Pyrazin 2 Yl Propanoate
Reactivity of the Pyrazine (B50134) Heterocycle
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic profoundly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Substitution Reactions (Theoretical & Experimental)
Electrophilic Aromatic Substitution:
The pyrazine ring is notably resistant to electrophilic aromatic substitution reactions. researchgate.net The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles. Computational studies on analogous pyrazine systems, such as substituted amides of pyrazine-2-carboxylic acids, support this observation, indicating that the highest occupied molecular orbitals (HOMOs), which would interact with incoming electrophiles, are not favorably disposed for such reactions. researchgate.netnih.gov
Direct halogenation, nitration, or Friedel-Crafts reactions on the pyrazine ring of Methyl 3-(pyrazin-2-yl)propanoate are therefore not expected to proceed under standard conditions. If forced, for instance with a mixture of bromine and fuming sulfuric acid, electrophilic substitution on the pyrazine ring itself is challenging. researchgate.net
However, the reactivity can be enhanced by forming the corresponding pyrazine N-oxide. The N-oxide group can act as an electron-donating group through resonance, thereby activating the ring towards electrophilic attack, typically at the positions ortho and para to the N-oxide. youtube.comscripps.edu For this compound, N-oxidation would likely occur at the nitrogen atom further from the electron-withdrawing propanoate side chain. Subsequent electrophilic attack would then be directed to the carbon atoms of the pyrazine ring. youtube.com
Nucleophilic Aromatic Substitution:
In contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present on the ring. researchgate.net While this compound itself does not possess an inherent leaving group on the pyrazine ring, its derivatives, such as a halogenated analog (e.g., Methyl 3-(chloropyrazin-2-yl)propanoate), would be expected to readily undergo nucleophilic substitution.
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon atom bearing the leaving group, and the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. The rate of substitution is influenced by the nature of the nucleophile and the leaving group. For instance, studies on the synthesis of N-substituted carbonylamino-1,2,3,6-tetrahydropyridines from pyridinium (B92312) salts demonstrate the feasibility of nucleophilic attack on nitrogen-containing heterocycles. nih.gov
| Reaction Type | Reactivity of Pyrazine Ring | Influencing Factors | Typical Reagents |
| Electrophilic Substitution | Generally unreactive | Ring activation via N-oxidation | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂) |
| Nucleophilic Substitution | Reactive with a leaving group | Nature of leaving group and nucleophile | Amines, alkoxides, thiols |
Oxidation and Reduction Chemistry
Oxidation:
The pyrazine ring itself is relatively stable to oxidation. However, the nitrogen atoms can be oxidized to form N-oxides. Kinetic investigations on the oxidation of pyrazine and its substituted derivatives by bromamine-B in an acidic medium have shown that the reaction leads to the corresponding N-oxides. researchgate.net The rate of oxidation is influenced by the nature of the substituent on the pyrazine ring, with electron-donating groups increasing the reaction rate. researchgate.net For this compound, the propanoate group is electron-withdrawing, which would be expected to decrease the rate of N-oxidation compared to unsubstituted pyrazine.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains attached to a pyrazine ring to a carboxylic acid group, provided there is a benzylic-like hydrogen present. researchgate.netlibretexts.orgcommonorganicchemistry.com In the case of this compound, the methylene (B1212753) group adjacent to the pyrazine ring (the α-carbon of the propanoate chain is not directly attached to the ring) could potentially be oxidized under harsh conditions, although this would likely lead to degradation of the molecule.
Reduction:
The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation over catalysts like palladium or platinum can reduce the pyrazine ring to a piperazine (B1678402) ring. The reduction of pyrazine carboxylic esters with lithium aluminum hydride (LiAlH₄) has been reported to yield the corresponding pyrazine alcohols. acs.org For this compound, reduction with a strong reducing agent like LiAlH₄ would be expected to reduce both the ester functionality and the pyrazine ring. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a proton source, might selectively reduce the ester to an alcohol without affecting the pyrazine ring. nih.gov
Transformations of the Ester Functional Group
The methyl ester group in this compound is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Kinetics and Mechanisms
Hydrolysis:
The hydrolysis of the ester group in this compound to the corresponding carboxylic acid, 3-(pyrazin-2-yl)propanoic acid, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This reaction is reversible and typically requires heating with an aqueous acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. chemrxiv.org Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have provided detailed insights into the influence of substituents on the reaction rates. rsc.org For this compound, the electron-withdrawing pyrazine ring would be expected to accelerate the rate of hydrolysis compared to an alkyl ester. A study on the noncatalytic hydrolysis of a similar compound, methyl 3-[2-(3-methyl-1H-pyrazol-1-y)ethylamino]propanoate, at high temperatures highlights that such transformations are feasible. rsc.org
Transesterification:
Transesterification involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. The synthesis of biobased pyrazine-containing polyesters has been achieved through a two-step melt transesterification–polycondensation procedure, demonstrating the utility of this reaction for pyrazine esters. acs.org
| Reaction | Conditions | Key Mechanistic Step | Product |
| Acid-Catalyzed Hydrolysis | Aqueous acid, heat | Nucleophilic attack of water on protonated carbonyl | 3-(Pyrazin-2-yl)propanoic acid |
| Base-Catalyzed Hydrolysis | Aqueous base | Nucleophilic attack of hydroxide on carbonyl | 3-(Pyrazin-2-yl)propanoate salt |
| Transesterification | Alcohol, acid or base catalyst | Nucleophilic attack of alcohol on carbonyl | Different ester of 3-(pyrazin-2-yl)propanoic acid |
Reduction to Alcohol Derivatives
The methyl ester group can be reduced to the corresponding primary alcohol, 3-(pyrazin-2-yl)propan-1-ol.
With Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. acs.orgyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. As mentioned earlier, LiAlH₄ is likely to also reduce the pyrazine ring.
With Milder Reducing Agents: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of a Lewis acid or by using it in a protic solvent like methanol (B129727) at elevated temperatures. nih.gov This could potentially allow for the selective reduction of the ester group without affecting the pyrazine ring.
Reactivity at the Propanoate Aliphatic Chain
The aliphatic chain of the propanoate moiety, specifically the carbon atom alpha to the ester carbonyl group (C-2 position), possesses acidic protons that can be abstracted by a strong base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.
The formation of enolates from esters typically requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to avoid competing nucleophilic attack at the ester carbonyl. The pKa of the α-protons of esters is generally higher than that of ketones, making them less acidic.
Once formed, the enolate of this compound can react with various electrophiles, such as alkyl halides, in alkylation reactions to introduce substituents at the α-position. This allows for the elaboration of the propanoate side chain. The reactivity of such enolates is a fundamental concept in organic synthesis, enabling the construction of more complex molecular architectures.
α-Carbon Reactivity (e.g., enolate formation, alkylation)
The carbon atom adjacent to the carbonyl group in an ester, known as the α-carbon, exhibits notable reactivity. This is primarily due to the acidity of the protons attached to it, which allows for the formation of a resonance-stabilized carbanion, or enolate. masterorganicchemistry.comyoutube.com
Enolate Formation:
Enolates are formed by the removal of a proton from the α-carbon by a base. masterorganicchemistry.com The resulting anion is stabilized by delocalization of the negative charge onto the more electronegative oxygen atom of the carbonyl group. masterorganicchemistry.comyoutube.com However, the acidity of the α-protons in esters (pKa ≈ 25) is less than that of ketones (pKa ≈ 20), making enolate formation from esters more challenging. youtube.com Consequently, strong bases are typically required for the deprotonation of esters. youtube.com The choice of base is critical to avoid side reactions such as saponification or transesterification.
The general mechanism for enolate formation is depicted below:
Base + R-CH₂-COOR' ⇌ [R-CH⁻-COOR' ↔ R-CH=C(O⁻)OR'] + Base-H⁺Alkylation:
Once formed, the enolate anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation. masterorganicchemistry.com This SN2 reaction involves the attack of the enolate on an alkyl halide, resulting in the formation of a new C-C bond at the α-position.
A pertinent example, although on a related quinoxaline (B1680401) system, is the alkylation of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. mdpi.com In this case, the nitrogen atom of the quinoxaline ring is alkylated in the presence of potassium carbonate and benzyl (B1604629) chloride. mdpi.com While not a direct α-carbon alkylation, it demonstrates the susceptibility of related heterocyclic systems to alkylation reactions.
The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate via the alkylation of a silyl (B83357) enol ether of methyl isobutyrate with bis[4-(dimethylamino)phenyl]methanol highlights a modern, metal-free approach to alkylation. mdpi.comresearchgate.net This reaction proceeds smoothly in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a promoter. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield | Reference |
| Methyl isobutyrate silyl enol ether | bis[4-(dimethylamino)phenyl]methanol | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | 62% | researchgate.net |
| Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | Benzyl chloride | Potassium carbonate | Methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate | Not specified | mdpi.com |
Radical Reactions and Photochemistry
Derivatization Chemistry and Functional Group Interconversions
The ester functionality of this compound is a versatile handle for a wide range of derivatization reactions and functional group interconversions. These transformations are crucial for modifying the compound's properties and for synthesizing new molecules.
Hydrolysis and Amidation:
The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides. A related transformation is the direct conversion of the ester to an amide via aminolysis.
Reduction:
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the ester to an aldehyde. vanderbilt.edu
Hydrazinolysis:
A notable derivatization is the reaction with hydrazine (B178648) to form the corresponding hydrazide. For example, methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate undergoes hydrazinolysis to produce 3-(3-benzyloxyquinoxalin-2-yl)propanhydrazide. mdpi.commdpi.com This hydrazide can then be used in further synthetic steps, such as azide (B81097) coupling with amines to generate a series of N-alkyl propanamides. mdpi.com
Other Interconversions:
Functional group interconversions are a cornerstone of organic synthesis. vanderbilt.edu While not directly exemplified for the title compound in the search results, the ester group can, in principle, be converted to other functionalities. For instance, the Arndt-Eistert reaction provides a method for homologating a carboxylic acid (which can be obtained from the ester) by one carbon, involving the formation of a diazoketone and subsequent Wolff rearrangement in the presence of an alcohol to yield a new ester. vanderbilt.edu
The following table summarizes key derivatization reactions:
| Starting Material | Reagent(s) | Product Functional Group | Reference |
| Ester | H₃O⁺ or OH⁻ | Carboxylic Acid | General Knowledge |
| Ester | R₂NH | Amide | General Knowledge |
| Ester | LiAlH₄ | Primary Alcohol | vanderbilt.edu |
| Ester | DIBAL-H | Aldehyde | vanderbilt.edu |
| Methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate | Hydrazine | Hydrazide | mdpi.commdpi.com |
Computational Chemistry and Theoretical Modeling of Methyl 3 Pyrazin 2 Yl Propanoate
Electronic Structure Analysis via Quantum Mechanical Methods
Quantum mechanical methods are fundamental to elucidating the electronic characteristics of Methyl 3-(pyrazin-2-yl)propanoate. These calculations offer insights into the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and intermolecular interactions.
According to molecular orbital (MO) theory, the electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyrazine (B50134) and its derivatives, the pyrazine ring, being an electron-deficient system, significantly influences the nature of these orbitals. The nitrogen atoms in the pyrazine ring, with their lone pairs of electrons, contribute to the complexity of the MO diagram.
In related pyrazine derivatives, the character of the frontier orbitals has been extensively studied. For instance, in a study on substituted amides of pyrazine-2-carboxylic acids, the LUMO was found to be a key parameter in correlating with their cytotoxic activities. nih.gov The delocalized π-system of the pyrazine ring interacts with the orbitals of the substituent, leading to a modified electronic distribution. For this compound, the HOMO is likely to have significant contributions from the pyrazine ring's π-system and the non-bonding orbitals of the nitrogen atoms, while the LUMO is expected to be a π* orbital distributed over the pyrazine ring and the carbonyl group of the ester.
Table 1: Hypothetical Frontier Orbital Energies for this compound Based on Related Pyrazine Derivatives
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | π* orbital primarily on the pyrazine ring |
| LUMO | -1.5 | π* orbital with contributions from the pyrazine ring and ester carbonyl |
| HOMO | -6.0 | π orbital of the pyrazine ring with some contribution from the ester oxygen |
| HOMO-1 | -6.8 | σ orbital associated with the lone pairs of the pyrazine nitrogens |
Note: This table is illustrative and based on general trends observed in computational studies of pyrazine derivatives. Actual values would require specific calculations for this compound.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.
For pyrazine and its derivatives, the most negative regions (nucleophilic sites), typically colored red or yellow, are located around the nitrogen atoms due to their lone pairs of electrons. researchgate.net Conversely, positive regions (electrophilic sites), usually colored blue, are found around the hydrogen atoms attached to the pyrazine ring.
In this compound, the MEP surface would show a significant negative potential around the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester group, making these sites susceptible to electrophilic attack. The hydrogen atoms on the pyrazine ring and the aliphatic chain would exhibit positive potentials. The presence of the electron-withdrawing pyrazine ring influences the charge distribution on the propanoate side chain. Computational studies on substituted amides of pyrazine-2-carboxylic acids have utilized MEP surfaces to identify features related to their biological activity. nih.govnih.gov
Conformational Landscape and Energy Minima Calculations
The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the methyl propanoate side chain. Theoretical calculations can identify the most stable conformations (energy minima) and the energy barriers for interconversion between them.
The key dihedral angles that define the conformation of the side chain are those around the C(ring)-CH2, CH2-CH2, and CH2-C(O) bonds. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be constructed. The conformations corresponding to the lowest energy points on this surface are the most likely to be populated at room temperature.
For similar flexible molecules, computational studies have shown that steric hindrance and intramolecular interactions, such as weak hydrogen bonds, can play a significant role in determining the preferred conformation. nih.gov In the case of this compound, the orientation of the ester group relative to the pyrazine ring will be a critical factor. It is plausible that extended conformations, which minimize steric clashes, are energetically favored.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts for the pyrazine ring protons and carbons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent. The protons of the ethyl group in the propanoate chain would show characteristic multiplets, and their predicted chemical shifts can be compared with experimental data for structural verification. mdpi.com
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated spectrum would show characteristic peaks for the C-H stretching and bending modes of the pyrazine ring and the aliphatic chain, the C=O stretching of the ester group, and the C-N stretching modes of the pyrazine ring. core.ac.uknist.gov
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). For pyrazine derivatives, the UV-Vis spectrum is typically characterized by n→π* and π→π* transitions. montana.edu The n→π* transitions, involving the lone pair electrons of the nitrogen atoms, are generally weaker and appear at longer wavelengths compared to the more intense π→π* transitions of the aromatic ring. nist.gov The substitution with the methyl propanoate group would be expected to cause a shift in the absorption maxima (a chromophoric shift).
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Pyrazine ring protons | δ 8.5-8.7 ppm |
| ¹H NMR | -CH₂- (adjacent to ring) | δ 3.1-3.3 ppm |
| ¹³C NMR | Pyrazine ring carbons | δ 140-150 ppm |
| ¹³C NMR | Carbonyl carbon | δ ~170 ppm |
| IR | C=O stretch | ~1735 cm⁻¹ |
| IR | Pyrazine ring vibrations | 1400-1600 cm⁻¹ |
| UV-Vis | n→π* transition | ~320 nm |
| UV-Vis | π→π* transition | ~260 nm |
Note: These are estimated values based on data for related compounds and general principles. Actual experimental values may vary.
Reaction Mechanism Elucidation and Transition State Calculations
Theoretical calculations can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis or subsequent transformations. For a proposed reaction pathway, the geometries and energies of reactants, intermediates, transition states, and products can be calculated.
The synthesis of this compound likely involves standard esterification or cross-coupling reactions. For instance, the reaction of 2-(3-chloropropyl)pyrazine with a source of carboxylate or the esterification of 3-(pyrazin-2-yl)propanoic acid. Computational chemistry could be used to model these reactions, identify the transition states, and calculate the activation energies, thereby providing insights into the reaction kinetics and feasibility of different synthetic routes. Studies on the synthesis of related heterocyclic compounds, such as pyrazoles and pyrazinamides, have utilized computational methods to support proposed reaction mechanisms. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution. aip.org In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory that describes the atomic positions and velocities.
MD simulations are particularly useful for:
Conformational Sampling: Exploring the full range of accessible conformations of the flexible side chain, providing a more complete picture than static energy minimization.
Solvent Effects: Explicitly modeling the interactions between the solute (this compound) and solvent molecules. This allows for the study of how the solvent influences the conformational preferences and dynamics of the solute. Hydrogen bonding interactions between the pyrazine nitrogens or the ester carbonyl group and protic solvents can be investigated.
Interaction with Biomolecules: MD simulations are widely used to study the binding of small molecules to biological macromolecules, such as proteins. researchgate.net If this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing insights into the binding mode and stability of the complex.
Quantitative Structure-Property Relationship (QSPR) Studies on Theoretical Parameters
Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based methods that aim to predict the properties of chemical compounds from their molecular structures. mdpi.comnih.gov These models are built on the principle that the structural features of a molecule, encoded as numerical values known as molecular descriptors, are correlated with its macroscopic properties. In the context of "this compound," QSPR studies can provide valuable insights into its physicochemical and sensory properties by establishing a mathematical relationship between its theoretical parameters and a specific property of interest.
Research in the field of pyrazine derivatives has extensively utilized QSPR to understand and predict various properties, most notably their odor thresholds. ijournalse.orgmdpi.comijournalse.org Although specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the established methodologies for similar pyrazine compounds provide a clear framework for how such studies would be conducted and what theoretical parameters would be of importance.
A typical QSPR study on a series of pyrazine derivatives, which could include this compound, involves the calculation of a wide array of molecular descriptors using computational chemistry methods. ijournalse.orgsemanticscholar.org Density Functional Theory (DFT) is a commonly employed quantum chemical method for optimizing the molecular geometry and calculating electronic and quantum chemical descriptors. ijournalse.orgsemanticscholar.org These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.
Once a comprehensive set of descriptors is calculated for a series of related pyrazine compounds, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build the QSPR model. ijournalse.orgsemanticscholar.orgresearchgate.net The goal is to select a subset of descriptors that best correlates with the experimental property being studied, such as odor threshold, to create a predictive model. ijournalse.org For instance, studies on the odor thresholds of pyrazines have shown that electronic and topological features play a significant role. mdpi.com
The resulting QSPR equation provides a quantitative relationship between the selected descriptors and the property. This model can then be used to predict the property for new or untested pyrazine derivatives, including "this compound," based solely on their calculated molecular descriptors. The predictive power and robustness of the developed QSPR model are typically validated using internal and external validation techniques. ijournalse.org
Representative Theoretical Descriptors in Pyrazine QSPR Studies
The following table showcases a selection of theoretical parameters that are commonly calculated and evaluated in QSPR studies of pyrazine derivatives. These descriptors would be central to developing a QSPR model for "this compound."
| Descriptor Category | Descriptor Name | Description |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. semanticscholar.org | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Mulliken Charges | Represents the partial charges on individual atoms. | |
| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |
| Kier & Hall Connectivity Indices | Describe the topology of the molecule in terms of atom connectivity. | |
| Balaban Index | A topological index that is sensitive to the shape and branching of the molecule. | |
| Quantum Chemical | Total Energy | The total electronic energy of the molecule at its optimized geometry. |
| Heat of Formation | The change in enthalpy when the compound is formed from its constituent elements. semanticscholar.org | |
| Molar Refractivity | Related to the volume of the molecule and the polarizability of its electrons. | |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |
This table is a representative list of descriptors used in QSPR studies of pyrazine derivatives and is not based on a specific study of this compound.
Advanced Analytical Methods Development for Methyl 3 Pyrazin 2 Yl Propanoate
Chromatographic Methodologies for Separation and Quantification
Chromatography is a cornerstone for the analysis of complex mixtures, and its application is critical for isolating and quantifying "Methyl 3-(pyrazin-2-yl)propanoate."
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and analysis of pyrazine (B50134) compounds. nih.govnih.gov GC is particularly well-suited for volatile and semi-volatile compounds like many pyrazines, often employing headspace or solid-phase microextraction (SPME) for sample introduction. nih.govneliti.comsigmaaldrich.com The choice of the GC column's stationary phase is critical; polar columns like those with polyethylene (B3416737) glycol (e.g., SUPELCOWAX® 10) or modified waxes (e.g., DB-WAX) are often effective for separating polar analytes. nih.govsigmaaldrich.com For instance, a DB-Wax column has been successfully used in the GC-MS analysis of pyrazines. mdpi.com
HPLC is a versatile alternative, especially for less volatile or thermally labile pyrazine derivatives. magtech.com.cn Reversed-phase HPLC, using C18 columns, is a common approach for separating pyrazines. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and ionization in mass spectrometry. magtech.com.cnnih.gov A study on various pyrazines utilized a BEH C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov
The development of these methods involves optimizing parameters such as the temperature program in GC, the mobile phase composition and gradient in HPLC, and the selection of a suitable detector.
Table 1: Exemplary GC and HPLC Conditions for Pyrazine Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | DB-WAX or SUPELCOWAX® 10 nih.govsigmaaldrich.commdpi.com | BEH C18 (100 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase/Carrier Gas | Helium sigmaaldrich.com | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile nih.gov |
| Temperature Program/Gradient | Example: 40°C (5 min) to 230°C at 4°C/min sigmaaldrich.com | Example Gradient: 3-12% B (8-25 min), 12-20% B (25-31 min), 20-70% B (31-35 min) nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) neliti.commdpi.com | Diode Array Detector (DAD) or Mass Spectrometer (MS) magtech.com.cngoogle.com |
| Injection | Splitless or Headspace-SPME sigmaaldrich.com | Direct injection google.com |
While "this compound" itself is not chiral, derivatives or related chiral pyrazine compounds may require enantiomeric separation to study their stereospecific properties. Chiral chromatography is the method of choice for this purpose. A study demonstrated the successful separation of pyrazine regio-isomers, 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine, using a Chiralpak AD-H column with a mobile phase of either cyclohexane/isopropanol or hexane/isopropanol. nih.gov This indicates that chiral stationary phases are effective for resolving structurally similar pyrazine isomers, a principle that could be applied to chiral derivatives of the target compound.
Coupling Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)
For the unambiguous identification and quantification of "this compound" in complex matrices, coupling chromatographic separation with mass spectrometry is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile pyrazines in food and flavor samples. nih.govresearchgate.net The mass spectrometer provides structural information, allowing for confident identification based on the fragmentation pattern of the molecule. However, it's important to note that mass spectra of some positional isomers of alkylpyrazines can be very similar, making chromatographic separation crucial for their distinction. nih.gov Retention indices can be used in conjunction with mass spectra for more reliable identification. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of a wide range of pyrazine compounds. nih.govresearchgate.net This technique is particularly advantageous for analyzing samples in liquid form without the need for derivatization. nih.govgoogle.com Ultra-performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (TQ-S) has been effectively used for the quantitation of multiple pyrazines. nih.gov The optimization of MS parameters, such as cone voltage and collision energy, is a critical step in developing a robust LC-MS/MS method to achieve the best sensitivity for specific pyrazines. nih.gov
Table 2: Mass Spectrometry Parameters for Pyrazine Analysis
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole scribd.com | Triple Quadrupole (TQ-S) nih.gov |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Key Optimized Parameters | Source Temperature, Electron Energy | Cone Voltage, Collision Energy nih.gov |
Spectrophotometric and Electrochemical Detection Techniques
Beyond mass spectrometry, other detection techniques can be employed for the analysis of pyrazines.
Spectrophotometric detection , particularly in the UV-Vis range, can be used with HPLC. Pyrazine itself exhibits UV absorption bands that can be measured for quantification. montana.edu The absorbance maxima can be influenced by the solvent, which can be useful for characterizing electronic transitions. montana.edu For some analyses, derivatization reactions that produce colored products can be used to enhance sensitivity and selectivity. For instance, a method for certain benzimidazole (B57391) proton pump inhibitors involves a reaction with iron (III) and ferricyanide (B76249) to produce a Prussian blue product with strong absorbance. nih.gov Similar strategies could potentially be developed for pyrazine derivatives.
Electrochemical detection offers a sensitive and selective alternative for electroactive compounds. Cyclic voltammetry can be used to study the redox properties of pyrazines. mdpi.com The electrochemical behavior, including the redox potential, is influenced by substituents on the pyrazine ring. mdpi.com For analytical purposes, techniques like square wave voltammetry (SWV) can provide lower detection limits. jmst.org Modified electrodes, for example, using polyaniline/graphene, can be developed to enhance the electrochemical response and selectivity for specific analytes. jmst.org
Isotopic Labeling Strategies for Analytical Tracers and Mechanistic Probes
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. In the context of pyrazine chemistry, stable isotopes like ¹⁵N and ¹³C can be incorporated into precursor molecules to trace their fate in chemical reactions.
For example, ¹⁵N-labeled alanine (B10760859) has been used to investigate the formation mechanisms of pyrazines in the Maillard reaction, clarifying the nitrogen sources and their contributions to the final products. acs.orgacs.org By analyzing the mass spectra of the resulting pyrazines, researchers can determine the extent of isotope incorporation and deduce the reaction pathways. acs.org Similarly, ¹³C-labeled glucose has been used to study the carbon skeleton of pyrazine formation. researchgate.net
For quantitative analysis, a stable isotope-labeled version of "this compound" would be the ideal internal standard. This approach, known as stable isotope dilution analysis (SIDA), corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.gov
Synthetic Utility and Broader Academic Applications
Methyl 3-(pyrazin-2-yl)propanoate as a Versatile Organic Building Block
Organic building blocks are fundamental molecules that chemists use to construct more complex chemical architectures. This compound fits this description perfectly, possessing two key features that allow for extensive chemical modification: the pyrazine (B50134) ring and the methyl ester group. The pyrazine core, with its two nitrogen atoms, is a common feature in many biologically active compounds and functional materials. rsc.orgrsc.org The ester group provides a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the elongation and functionalization of the side chain.
Precursor in the Synthesis of Complex Heterocyclic Frameworks
The true value of a building block is demonstrated by its ability to be transformed into more intricate structures. This compound serves as an excellent starting point for the synthesis of larger, more complex heterocyclic systems. The pyrazine ring can be functionalized through various metal-catalyzed cross-coupling reactions, while the ester side chain can be modified to build new ring systems. rsc.org
A notable example that illustrates this potential involves the closely related quinoxaline (B1680401) scaffold, which consists of a pyrazine ring fused to a benzene (B151609) ring. In one study, methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate was used as a key intermediate. Current time information in Bangalore, IN. The ester was first O-alkylated with benzyl (B1604629) chloride and then converted to a hydrazide through reaction with hydrazine (B178648). This hydrazide was subsequently coupled with various amines to produce a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl)propanamides, demonstrating how the initial propanoate structure can be elaborated into a diverse library of complex amide derivatives. Current time information in Bangalore, IN. This synthetic strategy highlights how this compound could be similarly employed to generate a wide array of novel pyrazine-containing heterocyclic frameworks.
Intermediate for Natural Product Synthesis (Focus on synthetic routes)
The pyrazine scaffold is a core component of several natural products, many of which exhibit significant biological activity. While the direct use of this compound in a completed total synthesis is not yet widely documented, its potential as an intermediate is clear from syntheses of related compounds. The dragmacidin family of marine alkaloids, for instance, features a complex bis(indole)pyrazine core. nih.govnih.gov
The synthesis of the dragmacidin D skeleton showcases the strategic importance of functionalized pyrazine building blocks. capes.gov.br Synthetic approaches often rely on the sequential, regioselective introduction of indole (B1671886) groups onto a pre-functionalized pyrazine ring using transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. capes.gov.br A synthetic route could conceivably start with a halogenated pyrazine, introduce an indole moiety, and then build the propanoate side chain, or conversely, start with a pyrazine bearing the propanoate chain and then perform cross-coupling. This demonstrates a plausible pathway where a molecule like this compound could serve as a key intermediate in the assembly of complex natural product skeletons. nih.govcapes.gov.br
Role in Ligand Design for Coordination Chemistry
The pyrazine ring is a well-established component in the design of ligands for coordination chemistry. Its two nitrogen atoms can donate their lone pairs of electrons to coordinate with metal ions, acting as a bridge between metal centers to form coordination polymers or as part of a chelating ligand system. nih.govacs.org
This compound is an ideal precursor for creating versatile ligands. The ester group can be easily hydrolyzed under basic conditions to form 3-(pyrazin-2-yl)propanoic acid. chemicalbook.com This resulting molecule possesses two potential coordination sites: the nitrogen atom of the pyrazine ring and the oxygen atoms of the carboxylate group. This dual functionality allows it to act as a bidentate or bridging ligand, binding to a metal center through both the heterocyclic ring and the carboxylate side chain. This chelation can lead to the formation of stable, well-defined metal complexes with unique structural and electronic properties.
Synthesis of Metal Complexes and Their Structural Characterization
The synthesis of metal complexes from ligands derived from this compound would follow established coordination chemistry protocols. Typically, the ligand, in its carboxylate form (3-(pyrazin-2-yl)propanoic acid), would be dissolved in a suitable solvent and reacted with a metal salt (e.g., cobalt(II) chloride, copper(II) sulfate). The resulting metal-ligand complex often precipitates from the solution and can be isolated. nih.gov
The structures of these new compounds are elucidated through a variety of analytical techniques.
X-ray Crystallography: Provides definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the coordination mode of the ligand and the geometry of the metal center. nih.gov
Infrared (IR) Spectroscopy: Reveals changes in the vibrational frequencies of the pyrazine ring and the carboxylate group upon coordination to the metal ion.
NMR Spectroscopy: Shows shifts in the proton and carbon signals of the ligand upon complexation, providing insight into the electronic environment around the metal ion.
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.
For example, in studies of cobalt(II) succinate (B1194679) coordination polymers, pyrazine was used as an auxiliary ligand to bridge cobalt centers, forming extended one-, two-, or three-dimensional networks. nih.gov The resulting structures were characterized by single-crystal X-ray diffraction, which confirmed the bridging role of the pyrazine ligand. Similar principles would apply to complexes derived from 3-(pyrazin-2-yl)propanoic acid, where the ligand could chelate a single metal center or bridge multiple centers to create polymeric materials.
Table 1: Characterization of Pyrazine-Containing Coordination Complexes
| Technique | Information Obtained | Example Observation |
|---|---|---|
| Single-Crystal X-ray Diffraction | 3D structure, bond lengths, coordination geometry | Confirmation of pyrazine bridging two Co(II) centers in a coordination polymer. nih.gov |
| FTIR Spectroscopy | Ligand coordination, functional group shifts | Shift in C=O stretching frequency of a carboxylate group upon binding to a metal ion. |
| Elemental Analysis | Stoichiometry of the complex | Confirms a 1:2 metal-to-ligand ratio in a synthesized complex. |
Catalytic Applications in Organic Transformations
Metal complexes containing pyrazine-based ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic properties of the pyrazine ring can influence the reactivity of the metal center, enhancing its catalytic activity. researchgate.net
A particularly notable application is the use of 2-pyrazinecarboxylic acid (a close analog of the hydrolyzed form of this compound) as a co-catalyst in metal-catalyzed oxidation reactions. researchgate.net Vanadium and iron complexes, when used in combination with pyrazinecarboxylic acid, become highly efficient catalysts for the oxidation of challenging substrates like alkanes, arenes, and alcohols using hydrogen peroxide as a green oxidant. researchgate.net The pyrazine-derived ligand is believed to play a multifaceted role, stabilizing the metal catalyst and participating directly in the reaction mechanism to facilitate the transformation. Furthermore, pyrazine-based pincer ligands have been successfully employed in iridium and iron complexes for the catalytic hydrogenation of carbon dioxide. acs.org These findings suggest that metal complexes derived from this compound could be valuable catalysts for important and challenging organic reactions.
Exploration in Academic Flavor and Fragrance Chemistry Research (Focus on synthesis of components)
Pyrazines are a cornerstone of flavor and fragrance chemistry, renowned for imparting roasted, nutty, toasted, and earthy aromas to a wide range of foods and beverages, including coffee, cocoa, and baked goods. d-nb.infomdpi.com Many alkyl- and methoxy-substituted pyrazines are potent aroma compounds with extremely low odor thresholds, making them high-impact ingredients. researchgate.net
Academic research in this area focuses on both identifying new pyrazine flavor compounds and developing efficient synthetic routes to produce them. The synthesis of these components can be achieved through traditional organic chemistry or through biotechnological methods, such as microbial fermentation. d-nb.infomdpi.com
This compound represents a valuable scaffold for the synthesis of novel flavor components. The propanoate side chain can be chemically modified to introduce different alkyl groups or other functionalities, leading to new pyrazine derivatives with unique sensory properties. For example, reduction of the ester to an alcohol followed by oxidation could yield a pyrazine-containing aldehyde, a class of compounds known for their potent aromas. The development of synthetic methods to produce such molecules is a key area of academic and industrial research, aiming to create new, nature-identical flavor profiles and expand the palette available to food technologists. d-nb.infonih.gov
Table 2: Examples of Pyrazine Flavor Compounds and Their Associated Aromas
| Pyrazine Compound | Commonly Associated Aroma/Flavor | Found In |
|---|---|---|
| 2,5-Dimethylpyrazine | Nutty, musty, earthy, roasted cocoa researchgate.net | Cocoa, coffee, breakfast cereals |
| 2,3,5-Trimethylpyrazine | Chocolate enhancer, roasted peanuts mdpi.comresearchgate.net | Coffee, potatoes, peanuts |
| 2-Ethyl-3-methylpyrazine | Nutty, musty, raw potato researchgate.net | Peanut products, bread, popcorn |
| 2-Methoxy-3-isobutylpyrazine | Green bell pepper, earthy researchgate.net | Bell peppers, coffee, grapes |
Utilization in Materials Science Research (e.g., monomer for specialty polymers)
The incorporation of pyrazine moieties into polymer backbones is an area of growing interest in materials science, driven by the unique electronic and structural characteristics of the pyrazine ring. While direct polymerization of this compound is not extensively documented in publicly available research, studies on closely related pyrazine-based monomers provide significant insight into its potential as a building block for specialty polymers.
Research has successfully demonstrated the synthesis of novel biobased polyesters using pyrazine-based diacid monomers, which are structurally analogous to the hydrolyzed form of this compound. These studies highlight the viability of the pyrazine core as a component in high-performance polymers.
A notable study involved the synthesis of a series of twelve biobased, pyrazine-containing polyesters derived from dimethylpyrazine dipropionic acid. acs.org The synthesis was conducted via a two-step melt transesterification–polycondensation procedure, a common industrial method for producing polyesters. This research confirmed that high conversions could be achieved without significant side-reactions, yielding polymers with substantial molecular weights, ranging from 12,300 to 47,500 g/mol . acs.org
The resulting polyesters exhibited a range of thermal properties, with some being amorphous and others semi-crystalline, indicating that the polymer characteristics can be tailored. acs.org The thermal stability of polymers containing pyrazine units is also a key feature. For instance, the related compound pyrazine-2,5-dicarboxylic acid shows decomposition temperatures between 255-260°C, suggesting that polymers derived from pyrazine propanoate monomers would also possess high thermal stability.
The pyrazine ring's aromaticity, which is about 89% that of benzene, combined with the presence of two nitrogen atoms with electron lone pairs, makes these polymers interesting candidates for applications requiring specific electronic properties or coordination capabilities. acs.org The structural rigidity and potential for hydrogen bonding can also influence the final material's mechanical and thermal properties.
The research into these related pyrazine-based polyesters underscores the potential of this compound as a valuable monomer. Following hydrolysis to its corresponding carboxylic acid or through transesterification reactions, it can be incorporated into polyester (B1180765) chains, contributing to the development of new materials with tailored properties for a variety of applications.
Detailed Research Findings
| Monomer Type | Polymerization Method | Molecular Weight (Mn) Range ( g/mol ) | Dispersity (Đ) | Polymer Characteristics | Ref. |
| Dimethylpyrazine dipropionic acid | Two-step melt transesterification–polycondensation | 12,300 - 47,500 | 1.9 - 2.3 | 6 amorphous, 6 semi-crystalline | acs.org |
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(pyrazin-2-yl)propanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Reacting pyrazine derivatives (e.g., 2-cyanopyrazine) with methyl acrylate via nucleophilic addition under basic conditions (e.g., KOH/EtOH, 60–80°C).
- Step 2 : Esterification using methanol and catalytic sulfuric acid to yield the final product .
Optimization variables include: - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in pyrazine functionalization .
- Temperature : Higher temperatures (80–100°C) reduce side-product formation during esterification .
Q. How can the molecular structure of this compound be characterized post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : -NMR to confirm pyrazine proton signals (δ 8.3–8.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 181.08 for C₈H₉N₂O₂) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What initial biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer : Preliminary studies suggest antimicrobial and enzyme-inhibitory activities. Assay design includes:
- Antimicrobial Testing : Broth microdilution (MIC assays) against E. coli and S. aureus (concentration range: 1–256 µg/mL) .
- Enzyme Inhibition : Kinase inhibition assays using ADP-Glo™ kits (IC₅₀ determination via dose-response curves) .
Advanced Research Questions
Q. How can contradictory data in biological assays involving this compound be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Strategies include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Stability Analysis : Incubate the compound in assay buffers and monitor degradation via LC-MS over 24 hours .
- Meta-Analysis : Cross-reference results with structurally analogous pyrazine derivatives (e.g., methyl 3-amino-2-pyrazinecarboxylate) to identify trends .
Q. What are the best practices for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–10) at 25°C for 48 hours; quantify intact compound via HPLC .
- Thermal Degradation : Heat samples to 40–60°C for 72 hours; identify decomposition products (e.g., pyrazine-2-carboxylic acid) using GC-MS .
Q. How can computational modeling predict the reactivity of this compound in drug-target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Screen against kinase targets (e.g., EGFR) to identify binding poses with ∆G < -7 kcal/mol .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Systematically modify functional groups and evaluate effects:
- Ester Group Variation : Replace methyl with ethyl or tert-butyl esters to assess lipophilicity-logP relationships .
- Pyrazine Substitution : Introduce halogens (e.g., Cl, F) at the 5-position and measure antimicrobial potency shifts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
